molecular formula C9H9F3N2O B2400340 2-amino-N-(2,2,2-trifluoroethyl)benzamide CAS No. 869629-11-8

2-amino-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2400340
CAS No.: 869629-11-8
M. Wt: 218.179
InChI Key: JSMHDOKRNGWLSV-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives represent a significant class of organic compounds extensively studied in pharmaceutical and life sciences research. ontosight.ai These compounds are characterized by a benzene (B151609) ring attached to an amide functional group and serve as versatile scaffolds in drug discovery. ontosight.ai Their structural framework allows for diverse modifications, leading to a wide array of biological activities. ontosight.ai Researchers have successfully developed benzamide derivatives with applications as antitumor, antimicrobial, and anti-inflammatory agents. ontosight.airesearchgate.net Furthermore, they have been investigated as enzyme inhibitors and glucokinase activators for potential antidiabetic therapies. nih.govnih.gov The adaptability of the benzamide core makes it a privileged structure in designing novel therapeutic agents. ontosight.ai

Significance of Trifluorinated Moieties in Organic and Medicinal Chemistry Scaffolds

The incorporation of fluorine-containing groups, particularly the trifluoromethyl (−CF₃) group, is a well-established and powerful strategy in medicinal chemistry. mdpi.combohrium.com Introducing a trifluoromethyl moiety can profoundly alter a molecule's physicochemical properties, which is critical for transforming a compound into a viable drug candidate. nih.govresearchgate.net The strong electron-withdrawing nature of the trifluoromethyl group can influence a molecule's acidity, basicity, and interactions with biological targets. wikipedia.org

Key advantages of trifluorination include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic oxidation. This can increase the half-life of a drug in the body. mdpi.com

Increased Lipophilicity : The −CF₃ group can increase the lipophilicity (fat-solubility) of a compound, which can improve its ability to cross cell membranes and enhance its bioavailability. mdpi.com

Modulation of Binding Affinity : The unique electronic properties of the trifluoromethyl group can lead to stronger and more selective binding to target enzymes or receptors. mdpi.comresearchgate.net

This strategic use of fluorine is evident in numerous approved drugs, highlighting the importance of trifluorinated scaffolds in modern pharmaceutical development. wikipedia.org

Academic Rationale for Investigating 2-amino-N-(2,2,2-trifluoroethyl)benzamide

The academic interest in this compound stems from the logical combination of the two aforementioned principles. The compound integrates the proven benzamide core with the advantageous properties of a trifluoroethyl group. The rationale is to create a novel molecule that could exhibit unique or enhanced biological activities suitable for therapeutic applications.

Research into structurally related compounds provides a strong basis for this investigation. For instance, various 2-aminobenzamide (B116534) derivatives have been synthesized and evaluated for a range of biological activities, including antibacterial and antifungal properties. researchgate.net Studies on other substituted benzamides have shown their potential as potent enzyme inhibitors for cancer therapy. nih.gov Specifically, research on 2-amino-N-phenethylbenzamides has demonstrated their potential as spasmolytic agents for treating Irritable Bowel Syndrome (IBS), illustrating a clear therapeutic trajectory for this class of compounds. mdpi.com

By synthesizing and studying this compound, researchers aim to explore how the trifluoroethyl group modifies the biological and chemical properties of the 2-aminobenzamide scaffold, potentially leading to the discovery of new lead compounds for drug development.

Detailed Research and Properties

While extensive, peer-reviewed studies focusing solely on the biological activities of this compound are not widely available in the public domain, its synthesis and use as a chemical intermediate are documented. The compound is recognized as a key intermediate in the synthesis of other complex molecules. For example, the structurally similar compound, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is a crucial building block for the veterinary insecticide fluralaner. chemicalbook.com The synthesis of 2-aminobenzamides can be achieved through methods such as the ring opening of isatoic anhydride. mdpi.com

The limited publicly available data on this compound itself primarily consists of its basic chemical properties.

Chemical Data for this compound

Data sourced from CymitQuimica. cymitquimica.com

Further investigation is required to fully characterize the compound's pharmacological profile and potential therapeutic applications.

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(2,2,2-trifluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-3-1-2-4-7(6)13/h1-4H,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMHDOKRNGWLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Development and Optimization of Synthetic Routes for 2-amino-N-(2,2,2-trifluoroethyl)benzamide

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of an amide bond between an anthranilic acid derivative and 2,2,2-trifluoroethylamine.

Precursor Synthesis and Derivatization

The primary precursors for the synthesis of this compound are derivatives of 2-aminobenzoic acid (anthranilic acid) and 2,2,2-trifluoroethylamine. The reactivity of the amino group on anthranilic acid necessitates the use of protecting groups or the activation of the carboxylic acid functionality to ensure selective amidation.

One common precursor is isatoic anhydride , which is synthesized from anthranilic acid. Isatoic anhydride serves as an activated form of anthranilic acid, primed for nucleophilic attack by an amine. The reaction of isatoic anhydride with an amine, such as 2,2,2-trifluoroethylamine, in an aqueous medium at a controlled pH (typically between 7 and 10.5) and a temperature range of 20°C to 100°C, can yield the desired anthranilamide. This process is advantageous as it often proceeds without the need for organic solvents, making it an environmentally benign approach google.com.

Alternatively, the carboxylic acid of N-protected anthranilic acid can be activated. Common protecting groups for the amino functionality include acetyl (Ac) or benzyloxycarbonyl (Cbz). The protected anthranilic acid can then be converted to a more reactive species, such as an acyl chloride or an activated ester, to facilitate the subsequent amidation reaction.

Amidation Reaction Strategies and Efficiency

The core of the synthesis is the amidation reaction. Several strategies can be employed to achieve high efficiency and yield.

From Isatoic Anhydride : The reaction of isatoic anhydride with 2,2,2-trifluoroethylamine is a direct method for forming the amide bond. This reaction typically proceeds with the evolution of carbon dioxide. The efficiency of this reaction can be influenced by factors such as reaction temperature, pH, and the presence of a buffer system google.com.

From Activated Anthranilic Acid Derivatives : When using N-protected anthranilic acid, the carboxylic acid must be activated to react with the relatively non-nucleophilic 2,2,2-trifluoroethylamine. Common activating agents include:

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. This highly reactive intermediate readily reacts with the amine.

Carbodiimides , such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt). This method forms an activated ester in situ, which then reacts with the amine to form the amide bond under milder conditions.

N,N'-Carbonyldiimidazole (CDI) is another efficient coupling reagent that activates the carboxylic acid by forming an acyl imidazole intermediate.

The choice of amidation strategy often depends on the scale of the synthesis, the desired purity of the product, and the sensitivity of the functional groups present in the starting materials.

Process Optimization for Scalable Synthesis

For the large-scale production of this compound, process optimization is crucial. Key considerations include:

Solvent Selection : Utilizing water as a solvent, particularly in the isatoic anhydride route, is a key aspect of green chemistry and can simplify product isolation google.com. For other methods, solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.

Catalyst and Reagent Stoichiometry : Minimizing the use of expensive or hazardous reagents and catalysts is essential for cost-effectiveness and safety. The stoichiometry of the coupling agents and bases needs to be carefully controlled to maximize yield and minimize side reactions.

Work-up and Purification : The final product is typically isolated by extraction and purified by crystallization or column chromatography. Developing a scalable purification method that provides high purity is a critical step in process optimization.

Table 1: Comparison of Synthetic Strategies for Amide Bond Formation

StrategyPrecursorKey ReagentsAdvantagesDisadvantages
Isatoic Anhydride Route Isatoic Anhydride2,2,2-TrifluoroethylamineOften uses water as a solvent, direct.May require careful pH and temperature control.
Acyl Chloride Route N-Protected Anthranilic AcidThionyl Chloride or Oxalyl ChlorideHigh reactivity, often high yield.Generates acidic byproducts, may require harsh conditions.
Carbodiimide Coupling N-Protected Anthranilic AcidEDC, HOBtMild reaction conditions, good for sensitive substrates.Can be expensive, may require purification to remove byproducts.
CDI Coupling N-Protected Anthranilic AcidN,N'-CarbonyldiimidazoleEfficient, byproducts are gaseous or easily removed.CDI is moisture sensitive.

Functionalization and Derivatization Chemistry of this compound

The structure of this compound offers two primary sites for further chemical modification: the primary amino group and the aromatic ring.

Modifications at the Primary Amine Position

The primary amino group (-NH₂) is a versatile functional handle for a variety of chemical transformations, including alkylation, acylation, and sulfonylation.

N-Alkylation : The primary amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. N-alkylation of amides with alcohols has also been reported as an attractive method rsc.org. These reactions introduce alkyl substituents on the nitrogen atom, leading to secondary or tertiary amines.

N-Acylation : The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form N-acyl derivatives. This reaction is a common strategy to introduce a wide range of functional groups and is often used to synthesize imides semanticscholar.org. The use of a pyridine ring as an internal nucleophilic catalyst can facilitate N-acylation under mild conditions semanticscholar.org.

N-Sulfonylation : Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide.

Diazotization : The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These salts are versatile intermediates that can be converted to a variety of functional groups through Sandmeyer-type reactions, including halogens, cyano, and hydroxyl groups libretexts.org.

Substitutions on the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group, which directs incoming electrophiles primarily to the ortho and para positions. However, the amide group can be a deactivating group. The interplay of these two groups will determine the regioselectivity of the substitution.

Halogenation : The aromatic ring can be halogenated using various reagents. N-halosuccinimides (NCS, NBS, NIS) are commonly used for chlorination, bromination, and iodination, respectively researchgate.netresearchgate.net. The reaction conditions can be tuned to achieve mono- or di-halogenation. For instance, the halogenation of N-aryl amides can be directed to the ortho position nih.gov.

Nitration : The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid masterorganicchemistry.comwikipedia.orglibretexts.org. The strong activating effect of the amino group can lead to over-reactivity and potential oxidation, therefore, protection of the amino group as an amide is often necessary to control the reaction and direct the substitution to the para position libretexts.org.

Sulfonation : Aromatic sulfonation can be accomplished using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce a sulfonic acid group (-SO₃H) onto the ring masterorganicchemistry.comlibretexts.org.

Friedel-Crafts Reactions : While the amino group strongly activates the ring, it can also coordinate with the Lewis acid catalyst used in Friedel-Crafts reactions, thereby deactivating the ring and preventing the reaction. Protection of the amino group is typically required to carry out Friedel-Crafts alkylation or acylation successfully.

Table 2: Summary of Potential Derivatization Reactions

Reaction TypeReagentsFunctional Group IntroducedPosition of Modification
N-Alkylation Alkyl Halide, Aldehyde/Ketone + Reducing AgentAlkylPrimary Amine
N-Acylation Acyl Chloride, AnhydrideAcylPrimary Amine
N-Sulfonylation Sulfonyl ChlorideSulfonylPrimary Amine
Diazotization NaNO₂, HClDiazonium (convertible to -OH, -Cl, -Br, -CN)Primary Amine
Halogenation NCS, NBS, NIS-Cl, -Br, -IAromatic Ring (ortho/para to -NH₂)
Nitration HNO₃, H₂SO₄-NO₂Aromatic Ring (ortho/para to -NH₂)
Sulfonation Fuming H₂SO₄-SO₃HAromatic Ring (ortho/para to -NH₂)

Transformations Involving the Trifluoroethyl Group

The trifluoroethyl group in this compound is a key determinant of its chemical properties. While specific transformations of this group within this exact molecule are not extensively documented in publicly available literature, the reactivity of N-(2,2,2-trifluoroethyl)amides can be inferred from the established principles of organic chemistry. The strong electron-withdrawing nature of the trifluoromethyl moiety significantly influences the reactivity of the adjacent methylene (B1212753) group and the amide bond itself.

Potential transformations could include:

Deprotonation and Subsequent Reactions: The protons on the methylene group adjacent to the trifluoromethyl group are acidified, making them susceptible to deprotonation by a strong base. The resulting carbanion could, in principle, participate in alkylation or other nucleophilic reactions, although this reactivity is likely tempered by the stability of the amide group.

Elimination Reactions: Under certain conditions, elimination of hydrogen fluoride could be a possible, though likely challenging, transformation. This would lead to the formation of a fluoroenamine derivative.

Hydrolysis of the Amide Bond: The stability of the amide bond is influenced by the trifluoroethyl group. While amides are generally robust, the electron-withdrawing nature of the substituent may affect the rate of hydrolysis under acidic or basic conditions compared to non-fluorinated analogs.

It is important to note that the trifluoromethyl group itself is generally very stable and resistant to transformation under typical synthetic conditions.

Mechanistic Investigations of Key Synthetic Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound and for the rational design of new synthetic routes.

Elucidation of Reaction Pathways and Intermediates

The synthesis of this compound can be plausibly achieved through the reaction of isatoic anhydride with 2,2,2-trifluoroethylamine. The generally accepted mechanism for the aminolysis of isatoic anhydride proceeds through a multi-step pathway. epa.govlibretexts.org

A proposed mechanistic pathway is as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine, 2,2,2-trifluoroethylamine, on one of the carbonyl carbons of isatoic anhydride. This leads to the formation of a tetrahedral intermediate.

Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring to form a 2-(alkoxycarbonyl)phenylcarbamate intermediate.

Decarboxylation: This intermediate is unstable and readily undergoes decarboxylation (loss of CO2) to generate the final 2-aminobenzamide (B116534) product.

Computational studies on the aminolysis of the related 2-benzoxazolinone with methylamine suggest that a neutral concerted mechanism is the most favorable pathway in the gas phase, proceeding through a four-centered transition state. chemicalbook.com The inclusion of solvent effects in these calculations significantly reduces the activation barrier, highlighting the importance of the reaction medium. chemicalbook.com It is reasonable to hypothesize that the reaction of isatoic anhydride with 2,2,2-trifluoroethylamine follows a similar concerted or near-concerted pathway.

The key intermediates in this proposed pathway are the initial tetrahedral adduct and the subsequent 2-(alkoxycarbonyl)phenylcarbamate species. The rate-determining step is likely the initial nucleophilic attack, which is influenced by the nucleophilicity of the amine and the electrophilicity of the anhydride carbonyl group.

Kinetic Studies of Relevant Chemical Transformations

For the reaction of isatoic anhydride with 2,2,2-trifluoroethylamine, the following kinetic considerations are relevant:

Influence of Amine Nucleophilicity: The rate of the reaction will be directly proportional to the nucleophilicity of the amine. 2,2,2-trifluoroethylamine is a less nucleophilic amine compared to non-fluorinated analogs due to the electron-withdrawing effect of the trifluoromethyl group. This would be expected to result in a slower reaction rate compared to, for example, ethylamine.

Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred for this type of reaction as they can solvate the transition state and facilitate the reaction without competing as nucleophiles.

Temperature Dependence: As with most chemical reactions, the rate of amidation will increase with temperature, following the Arrhenius equation.

To provide a quantitative understanding, a hypothetical kinetic study could involve monitoring the disappearance of reactants or the appearance of the product over time using techniques such as HPLC or NMR spectroscopy. The data could then be used to determine the rate law and the activation parameters for the reaction.

Catalytic Approaches in the Synthesis of this compound and its Analogues

The development of catalytic methods for amide bond formation is a major focus in modern organic synthesis, aiming to improve efficiency and reduce waste. While specific catalytic syntheses of this compound are not widely reported, several general catalytic strategies for amidation could be applicable.

Lewis Acid Catalysis: Lewis acids can activate the carbonyl group of the carboxylic acid or its derivative, making it more susceptible to nucleophilic attack by the amine. For instance, cobalt nanoparticle-catalyzed N-alkylation of benzamides with alcohols has been demonstrated, proceeding through a dehydrogenation-condensation-hydrogenation sequence. libretexts.org This type of "borrowing hydrogen" methodology could potentially be adapted for the direct coupling of 2-aminobenzoic acid with 2,2,2-trifluoroethanol.

Brønsted Acid Catalysis: Acid catalysts can protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Transition Metal Catalysis: Various transition metal catalysts, particularly those based on palladium, have been developed for the amidation of aryl halides and other substrates. These methods often involve oxidative addition and reductive elimination steps.

Biocatalysis: Enzymatic approaches to amide bond formation are gaining traction due to their high selectivity and mild reaction conditions. Lipases and other hydrolases can be used in reverse to catalyze the formation of amides from carboxylic acids and amines.

The following table summarizes some general catalytic approaches that could be explored for the synthesis of the target compound and its analogs.

Catalytic ApproachCatalyst ExamplePotential SubstratesMechanism Highlights
Lewis Acid Catalysis Cobalt Nanoparticles2-Aminobenzoic acid, 2,2,2-TrifluoroethanolBorrowing Hydrogen: Alcohol dehydrogenation to aldehyde, imine formation, and hydrogenation. libretexts.org
Transition Metal Catalysis Palladium Complexes2-Aminobenzoyl chloride, 2,2,2-TrifluoroethylamineOxidative addition of the acyl halide, amine coordination, and reductive elimination.
Biocatalysis Lipase2-Aminobenzoic acid, 2,2,2-TrifluoroethylamineEnzyme-catalyzed direct condensation.

The choice of catalyst and reaction conditions would need to be carefully optimized to achieve high yields and selectivity for the desired product.

Advanced Structural Characterization and Spectroscopic Analysis

Comprehensive Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods provide a powerful toolkit for probing the intricate details of a molecule's structure, including the connectivity of atoms, the nature of functional groups, and the electronic environment of individual nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Fluorine Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. For 2-amino-N-(2,2,2-trifluoroethyl)benzamide, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the methylene (B1212753) protons of the trifluoroethyl group. The aromatic protons would likely appear as a complex multiplet pattern in the range of δ 6.5-7.5 ppm. The broad signal for the amino (-NH₂) protons would be anticipated around δ 4.0-5.0 ppm, while the amide (-NH) proton would likely appear as a triplet at higher chemical shift, around δ 8.0-9.0 ppm, due to coupling with the adjacent methylene protons. The methylene protons (-CH₂-) of the trifluoroethyl group would be expected to resonate as a quartet around δ 4.0-4.5 ppm, a result of coupling with the three neighboring fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the amide group would be expected to have a chemical shift in the range of δ 165-170 ppm. The aromatic carbons would produce a series of signals between δ 115 and 150 ppm. The methylene carbon of the trifluoroethyl group would likely appear as a quartet around δ 40-45 ppm due to coupling with the fluorine atoms. The trifluoromethyl carbon would exhibit a quartet at approximately δ 120-125 ppm, also due to ¹J-coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal, a triplet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group, arising from coupling to the adjacent methylene protons. This signal would likely appear in the region of δ -70 to -80 ppm relative to a standard such as CFCl₃.

Interactive Data Table: Predicted NMR Spectroscopic Data

Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H6.5 - 7.5mAromatic-H
¹H4.0 - 5.0br s-NH₂
¹H8.0 - 9.0t-NH-
¹H4.0 - 4.5q-CH₂CF₃
¹³C165 - 170sC=O
¹³C115 - 150mAromatic-C
¹³C40 - 45q-CH₂CF₃
¹³C120 - 125q-CF₃
¹⁹F-70 to -80t-CF₃

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of ions with very high accuracy, HRMS can confirm the molecular formula of this compound. For the molecular formula C₉H₉F₃N₂O, the calculated exact mass would be determined and compared to the experimentally measured value. A close match between the two, typically within a few parts per million (ppm), would provide strong evidence for the compound's identity and purity.

Interactive Data Table: Predicted HRMS Data

Disclaimer: The following data is hypothetical and for illustrative purposes.

Parameter Value
Molecular FormulaC₉H₉F₃N₂O
Calculated Exact Mass218.0667
Measured Exact Mass218.0665
Mass Error< 1 ppm
Ionization ModeElectrospray Ionization (ESI+)
Observed Ion[M+H]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) would likely appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the secondary amide (-NH-) would be expected around 3300 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be a strong absorption typically found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed around 1550-1650 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group would give rise to strong absorptions in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. While the C=O stretch is often weaker in Raman than in IR, it would still be observable. The symmetric C-F stretching modes may also be visible.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical vibrational frequencies.

Spectroscopy Frequency Range (cm⁻¹) Vibrational Mode Functional Group
IR3300 - 3500N-H stretchPrimary Amine (-NH₂)
IR~3300N-H stretchSecondary Amide (-NH-)
IR1630 - 1680C=O stretch (Amide I)Amide
IR1550 - 1650N-H bend (Amide II)Amide
IR1000 - 1200C-F stretchTrifluoromethyl (-CF₃)
Raman>3000C-H stretchAromatic
Raman1400 - 1600C=C stretchAromatic

Solid-State Structural Investigations

While spectroscopic methods reveal the molecular structure, solid-state investigations are necessary to understand how the molecules are arranged in a crystalline lattice and the nature of the intermolecular forces that govern this arrangement.

X-ray Crystallography of this compound

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal the conformation of the molecule, including the relative orientation of the aromatic ring and the N-(2,2,2-trifluoroethyl)amide side chain. The crystal system, space group, and unit cell dimensions would also be determined, providing a complete description of the crystal lattice.

Interactive Data Table: Hypothetical Crystallographic Data

Disclaimer: The following data is hypothetical and for illustrative purposes, as no public crystal structure data is available.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1025
Z4

Analysis of Crystal Packing and Intermolecular Interactions

The data obtained from X-ray crystallography would allow for a detailed analysis of the crystal packing and the intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding is expected to play a significant role in the crystal packing of this compound. The amino group (-NH₂) and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and potentially the fluorine atoms can act as hydrogen bond acceptors. The analysis would likely reveal a network of intermolecular hydrogen bonds, such as N-H···O, which could link the molecules into chains, sheets, or a three-dimensional network. Other non-covalent interactions, such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the trifluoromethyl group, would also be investigated to fully understand the forces governing the solid-state architecture.

Conformational Analysis and Stereochemical Considerations

The conformational landscape and stereochemical properties of this compound are dictated by the interplay of several structural features, including the ortho-amino substituent, the N-trifluoroethyl group, and the inherent nature of the amide bond. While direct experimental or computational studies on this specific molecule are not extensively available in the public domain, a detailed analysis can be constructed by examining closely related chemical structures.

The amide bond (C-N) in this compound possesses a partial double bond character due to resonance, which restricts free rotation around this bond. This restriction gives rise to the possibility of rotational isomers, commonly referred to as cis and trans conformers (or E/Z isomers). The relative stability of these conformers is influenced by steric hindrance and other non-covalent interactions. In N-substituted benzamides, the trans conformation, where the substituent on the nitrogen is oriented away from the carbonyl oxygen, is often sterically favored. However, the presence of an ortho-substituent can alter this preference.

Intramolecular hydrogen bonding involving organic fluorine is also a possibility, although generally considered a weaker interaction. A weak hydrogen bond could potentially form between one of the fluorine atoms of the trifluoroethyl group and the amide N-H proton, further influencing the conformational preference.

Illustrative Conformational Data Based on Analogous Structures

To visualize the potential conformational parameters, the following table presents hypothetical data based on typical values observed in related ortho-substituted N-alkylbenzamides and computational studies of similar molecules.

ParameterHypothetical ValueDescription
Dihedral Angle (H-N(amino)...O=C)~0°Indicates a planar conformation stabilized by an intramolecular hydrogen bond between the ortho-amino group and the carbonyl oxygen.
Rotational Barrier (Amide C-N Bond)15 - 25 kcal/molEstimated energy barrier for rotation around the amide bond, leading to distinct cis/trans isomers at room temperature. This value can be influenced by the N-trifluoroethyl substituent.
Preferred Amide ConformationtransThe trans isomer (relative to the N-substituent and carbonyl oxygen) is generally more stable due to reduced steric hindrance.

Stereochemically, this compound does not possess a chiral center in its ground state, and therefore, does not exhibit enantiomerism. However, if the rotation around the C(aryl)-C(amide) bond were to be significantly hindered, for instance by the introduction of additional bulky substituents, it could potentially lead to atropisomerism, a form of axial chirality. In such a scenario, the molecule would exist as a pair of non-superimposable mirror-image conformers (enantiomers). The stereospecificity of activities in some N-substituted benzamides has been shown to alter with the nature of the N-alkyl side chain.

The following table summarizes the key stereochemical considerations for this compound.

Stereochemical FeaturePresence in this compoundRemarks
Chiral CentersNoThe molecule is achiral in its ground state.
Rotational Isomers (cis/trans)YesDue to restricted rotation around the amide C-N bond.
AtropisomerismUnlikelySignificant steric hindrance would be required to restrict rotation around the C(aryl)-C(amide) bond sufficiently to allow for the isolation of atropisomers.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that provides accurate information about the electronic properties and structure of molecules. nih.gov Geometry optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. nih.govresearchgate.net For 2-amino-N-(2,2,2-trifluoroethyl)benzamide, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govnih.gov

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would likely reveal an intramolecular hydrogen bond between the amino group's hydrogen and the carbonyl oxygen, which stabilizes a near-planar conformation of the benzamide (B126) core. The energy landscape can be further explored by systematically rotating key bonds (e.g., the C-N amide bond) to identify different conformers and the energy barriers between them, providing insight into the molecule's flexibility.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations.
ParameterDescriptionPredicted Value
C=O Bond LengthCarbonyl bond of the amide group~1.24 Å
C-N (Amide) Bond LengthAmide bond between carbonyl and nitrogen~1.36 Å
N-H (Amine) Bond LengthBond in the 2-amino group~1.01 Å
O=C-N-C Dihedral AngleTorsion angle defining the planarity of the amide group~180°

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the electron-donating amino group would significantly contribute to the HOMO, which would likely be distributed over the aminobenzoyl ring. The electron-withdrawing trifluoroethyl group and the carbonyl oxygen would cause the LUMO to be localized primarily on the amide linkage and the trifluoromethyl group. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would show a strong negative potential around the carbonyl oxygen and a positive potential around the hydrogens of the amino group, highlighting these sites as key for intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

Table 2: Predicted FMO Properties and Reactivity Descriptors.
PropertyDescriptionPredicted Value
E_HOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.2 eV
Energy Gap (ΔE)E_LUMO - E_HOMO, indicates chemical stability~ 5.3 eV
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2, resistance to charge transfer~ 2.65 eV

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as solvent molecules. mdpi.com

For this compound, an MD simulation in an aqueous solution would reveal how water molecules interact with the compound. The simulation would show the formation and breaking of hydrogen bonds between the amino and amide groups of the solute and the surrounding water molecules. Furthermore, the simulation would explore the accessible conformations of the flexible trifluoroethyl side chain, which is known to influence interactions with biological targets. uq.edu.au The results can be analyzed to determine the radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from specific atoms on the solute.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov For example, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. researchgate.net These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for approximations in the method and achieve better agreement with experimental spectra. Key vibrational modes for this compound would include the N-H stretches of the amino group, the C=O stretch of the amide, and the C-F stretches of the trifluoromethyl group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. nih.gov These predictions are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure.

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹).
Functional GroupVibrational ModePredicted (Scaled) Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
-NH₂ (Amine)Symmetric/Asymmetric Stretch3350 - 34503300 - 3500
-C=O (Amide)Stretch~16701650 - 1690
-CF₃Symmetric/Asymmetric Stretch1100 - 13001100 - 1350

Virtual Screening and Ligand-Based Design Principles Applied to this compound Scaffolds

The this compound structure can serve as a scaffold for designing new molecules with specific biological activities, particularly in drug discovery. nih.gov Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. e3s-conferences.org

In a ligand-based design approach, the known scaffold of this compound would be used to create a pharmacophore model. This model defines the essential spatial arrangement of features required for biological activity, such as hydrogen bond donors (the amino and amide N-H), hydrogen bond acceptors (the carbonyl oxygen), and an aromatic ring. This pharmacophore can then be used to screen virtual libraries for structurally diverse compounds that match these features. lshtm.ac.uk Furthermore, computational tools can be used to generate a library of virtual analogs by modifying the scaffold (e.g., adding different substituents to the aromatic ring) and then predicting their properties, such as binding affinity or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, to prioritize candidates for synthesis and testing. e3s-conferences.orgnih.gov

Table 4: Hypothetical Workflow for Virtual Screening.
StepDescriptionComputational Tool/Method
1. Scaffold DefinitionUse this compound as the core structure.Molecular modeling software
2. Pharmacophore GenerationIdentify key chemical features (H-bond donors/acceptors, etc.).Phase, LigandScout
3. Library ScreeningSearch a database of compounds (e.g., ZINC, ChEMBL) for matches.Pharmacophore screening software
4. Docking and ScoringPredict the binding mode and affinity of hits to a target protein.AutoDock, Glide
5. ADMET PredictionFilter hits based on predicted drug-like properties.SwissADME, QikProp

Biological Activity and Mechanistic Investigations Preclinical Focus

In Vitro Biological Screening and Target Identification

Information regarding the in vitro biological screening and specific molecular targets of 2-amino-N-(2,2,2-trifluoroethyl)benzamide is not documented in available scientific literature. Standard preclinical evaluations would typically involve the following assays:

Enzyme Inhibition and Activation Assays

There is no publicly available data from enzyme inhibition or activation assays for this compound. Such assays are crucial for determining if a compound can modulate the activity of specific enzymes, which are common drug targets.

Receptor Binding and Functional Assays

Details from receptor binding and functional assays for this compound have not been published. These studies are essential for identifying if the compound interacts with cellular receptors and whether it acts as an agonist, antagonist, or modulator of receptor function.

Cellular Assays for Specific Biological Processes

There is a lack of available data from cellular assays, such as reporter gene assays or cellular pathway modulation studies, for this compound. These assays help to understand the compound's effect on specific signaling pathways and cellular functions.

Target Engagement Studies in Biological Systems

No target engagement studies for this compound in biological systems have been reported in the scientific literature. These studies are necessary to confirm that the compound interacts with its intended target in a complex biological environment.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

A critical aspect of drug discovery is the systematic modification of a lead compound to understand how chemical structure influences biological activity (SAR) and physicochemical properties (SPR).

Rational Design and Synthesis of Analogues for SAR Exploration

There are no published studies on the rational design and synthesis of analogues of this compound for the purpose of exploring its structure-activity relationships. Such research would involve the synthesis of a library of related compounds with modifications to the benzamide (B126) core, the amino group, or the trifluoroethyl moiety to probe the chemical features essential for any potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in medicinal chemistry for predicting the biological activity of compounds and optimizing lead structures. For novel benzamide derivatives, QSAR models have been developed to correlate physicochemical properties with cytotoxic activity. In a study focused on a series of novel benzenesulfonamides incorporating a benzimidazole (B57391) moiety, 2D and 3D QSAR models were constructed to understand the structural requirements for anticancer activity against various cell lines. mdpi.com

Table 1: Illustrative QSAR Descriptors and Their Potential Impact on Biological Activity (Based on Analog Studies)

Descriptor CategoryExample DescriptorPotential Influence on Activity
Topological (2D) Atom Information Content (a_IC)Higher values may correlate with increased activity. mdpi.com
Topological (2D) Global CUT (GCUT_SLOGP_1)Negative coefficients suggest that lower values are beneficial for activity. mdpi.com
Conformational (3D) Shape (std_dim3)Higher values may be favorable for binding to a biological target. mdpi.com
Physicochemical LogP (Lipophilicity)Optimal lipophilicity is crucial for cell membrane permeability and target engagement.
Electronic Hammett Constant (σ)Reflects the electron-donating or -withdrawing nature of substituents, influencing binding interactions.

Investigation of Molecular Mechanisms of Action

Understanding the precise molecular interactions and subsequent cellular responses is critical to characterizing a compound's mechanism of action.

Ligand-Target Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Direct binding assays are essential for confirming physical interaction between a compound and its putative biological target. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics. For benzamide analogs identified as inhibitors of specific enzymes, such as histone deacetylases (HDACs) or kinases, these methods are standard. For example, a study on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, a potent HDAC3 inhibitor, would typically involve such biophysical assays to determine its binding affinity and selectivity for different HDAC isoforms. frontiersin.org These analyses would yield crucial parameters like the dissociation constant (KD), which is a measure of binding strength.

Downstream Signaling Pathway Modulations and Biomarker Identification

Upon binding to its target, a bioactive compound can modulate intracellular signaling cascades. For instance, analogs of 2-amino-N-phenethylbenzamide have been shown to influence inflammatory pathways in the gastrointestinal tract. These compounds were found to inhibit the expression of interleukin-1β (IL-1β) while stimulating the expression of neuronal nitric oxide synthase (nNOS), which leads to the production of the signaling molecule nitric oxide (NO). mdpi.com Identifying such modulations is key to understanding the compound's functional effects and can lead to the discovery of pharmacodynamic biomarkers to monitor its activity in vivo.

Transcriptomic and Proteomic Analysis of Cellular Responses

Global analysis of gene expression (transcriptomics) and protein levels (proteomics) offers a comprehensive view of the cellular response to a compound. While specific data for this compound is not available, studies on related nitrogen heterocycles often employ these techniques. For example, pentacyclic benzimidazole derivatives, which share some structural features with benzamides, have been studied for their antiproliferative effects. mdpi.com A transcriptomic analysis of cells treated with such a compound might reveal upregulation of apoptosis-related genes or downregulation of cell cycle progression genes. Proteomic analysis could confirm these changes at the protein level and identify post-translational modifications indicative of altered signaling pathway activity.

In Vivo Efficacy Studies in Preclinical Animal Models (Excluding Clinical Human Trial Data)

Preclinical animal models are crucial for evaluating the therapeutic potential of a compound in a living organism.

Pharmacodynamic Markers in Relevant Disease Models

Pharmacodynamic (PD) markers are measurable indicators of a drug's biological effect on its target. In a xenograft model of liver cancer, the efficacy of the HDAC inhibitor analog FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide) was assessed by measuring tumor growth inhibition. frontiersin.org In such a study, a relevant PD marker could be the level of histone acetylation in tumor tissue, which would be expected to increase following effective HDAC inhibition. Similarly, for the 2-amino-N-phenethylbenzamide analogs studied for irritable bowel syndrome, the levels of IL-1β and nNOS in gastrointestinal tissue served as ex vivo PD markers of the compounds' anti-inflammatory and smooth muscle-relaxing effects. mdpi.com

Table 2: Examples of Pharmacodynamic Markers in Preclinical Models (Based on Analog Studies)

Compound Class / AnalogDisease ModelPotential Pharmacodynamic MarkerMethod of Measurement
HDAC Inhibitor Analog frontiersin.orgCancer (Xenograft)Histone Acetylation LevelsWestern Blot, Immunohistochemistry
Anti-inflammatory Benzamide Analog mdpi.comGastrointestinal InflammationIL-1β ExpressionImmunohistochemistry, ELISA
Anti-inflammatory Benzamide Analog mdpi.comGastrointestinal InflammationnNOS ExpressionImmunohistochemistry

Proof-of-Concept Studies in Animal Models for Target Validation

There is currently no publicly available data from proof-of-concept studies in animal models for this compound. Such studies are essential for validating the therapeutic potential of a compound against a specific biological target in a living system. The absence of this information indicates that the compound may not have progressed to this stage of preclinical development, or the results of such studies have not been published.

Mechanistic Correlates of Biological Effects in vivo

Similarly, there is a lack of published research on the mechanistic correlates of any biological effects of this compound in vivo. This type of research would involve investigating the molecular pathways and physiological changes that occur in an animal model following administration of the compound, linking its mechanism of action to its observed effects. Without any primary biological activity data, these downstream mechanistic studies have not been reported.

Applications in Medicinal Chemistry and Drug Discovery Preclinical Stage

Evaluation of 2-amino-N-(2,2,2-trifluoroethyl)benzamide as a Privileged Scaffold for Drug Development

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. researchgate.netnih.gov These scaffolds, such as benzimidazoles or 1,4-benzodiazepines, serve as versatile templates for creating libraries of bioactive compounds. nih.govijpsr.com

However, based on available literature, there is no specific evaluation of this compound as a privileged scaffold. While related benzamide (B126) and carboxamide structures have been investigated as novel scaffolds in different therapeutic areas, such as antimalarials and agents for protecting pancreatic β-cells, similar studies centered on the this compound core structure have not been published. nih.govchemrxiv.org

Lead Optimization Strategies Utilizing this compound Derivatives

Lead optimization is a critical phase in drug discovery that involves refining the chemical structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. This process often involves extensive Structure-Activity Relationship (SAR) studies.

There are no specific published examples of lead optimization strategies where this compound serves as the parent compound. Research on related scaffolds, such as N-(2-(benzylamino)-2-oxoethyl)benzamide, has involved SAR studies to enhance potency and improve properties like water solubility, but this work does not directly involve the trifluoroethyl derivative . nih.gov

Development of Chemical Probes for Biological Systems

Chemical probes are selective small-molecule modulators used to investigate the function of proteins and explore biological pathways. nih.govmskcc.org The development of these tools is a key aspect of chemical biology, enabling the manipulation and study of biological systems in their native environments. mskcc.org

A review of current research indicates that this compound has not been reported as a foundational structure for the development of chemical probes. The design and synthesis of such probes often involve incorporating reporter tags or photoaffinity labels onto a core structure that has a known biological target, a process for which this specific compound has not been documented. mdpi.com

Fragment-Based Drug Discovery (FBDD) Approaches Based on its Core Structure

Fragment-Based Drug Discovery (FBDD) is an approach where small, low-molecular-weight compounds (fragments) that bind weakly to a biological target are identified and then grown or linked together to create more potent lead compounds. ebrary.netresearchgate.net This method is particularly useful for challenging targets. drugdiscoverychemistry.com

There is no available evidence to suggest that the this compound core structure has been utilized in FBDD campaigns. The process involves screening fragment libraries using biophysical techniques like NMR or X-ray crystallography to find hits, and this compound is not cited as a successful fragment or a starting point for fragment elaboration in published studies. nih.gov

Prodrug Strategies for Enhanced Target Selectivity and Bioavailability

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. Prodrug strategies are employed to overcome issues such as poor solubility, limited permeability, or lack of target specificity. ump.edu.plnih.gov This can involve modifying the parent drug with moieties like amino acids to leverage specific cellular transport mechanisms. mdpi.com

Currently, there are no published preclinical studies describing the application of prodrug strategies to this compound to enhance its bioavailability or target selectivity.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for 2-amino-N-(2,2,2-trifluoroethyl)benzamide Analogues

While initial research has established the activity of benzamide (B126) derivatives in certain areas, the exploration of new biological targets is a primary focus for future investigations. The structural motifs present in this compound suggest a wide range of potential interactions with biological macromolecules.

Detailed research into 2-aminobenzamide (B116534) analogues has revealed potent activity as histone deacetylase (HDAC) inhibitors, which are promising agents for cancer therapy. nih.govnih.gov Specifically, certain 2-aminobenzamide derivatives have shown selectivity for HDAC1 over HDAC2, while related hydroxamate derivatives inhibit HDAC8. nih.gov For example, the introduction of a fluorine atom in one analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), resulted in a potent and selective HDAC3 inhibitor with an IC50 value of 95.48 nM. frontiersin.org This compound also exhibited significant in vitro antiproliferative activity against HepG2 liver cancer cells (IC50 of 1.30 μM) and demonstrated tumor growth inhibition in vivo. frontiersin.org

Another emerging area of interest is the modulation of endoplasmic reticulum (ER) stress. A novel scaffold based on N-(2-(Benzylamino)-2-oxoethyl)benzamide was identified as a potent protector of pancreatic β-cells against ER stress-induced death, a key factor in the development of diabetes. nih.govnih.gov One analogue, in particular, showed a maximal protective activity with an EC50 of 0.1 ± 0.01 µM. nih.govnih.gov

Future research will likely expand to investigate other potential targets. Given the prevalence of the benzamide moiety in pharmacologically active compounds, targets could include but are not limited to:

Kinases: Many kinase inhibitors feature hinge-binding motifs that could be mimicked by 2-aminobenzamide structures.

G-protein coupled receptors (GPCRs): The structural diversity of benzamide analogues makes them suitable candidates for screening against various GPCRs.

Ion Channels: Modulation of ion channel activity is another potential therapeutic application.

Tyrosinase: Some benzamide derivatives have shown potent tyrosinase inhibitory activity, suggesting applications in medicine and cosmetics for treating hyperpigmentation disorders. researchgate.net

The table below summarizes known and potential biological targets for this class of compounds.

Target ClassSpecific Example(s)Potential Therapeutic Area
Enzymes Histone Deacetylases (HDAC1, HDAC2, HDAC3, HDAC8) nih.govfrontiersin.orgOncology
Tyrosinase researchgate.netHyperpigmentation Disorders
Cellular Stress Pathways Endoplasmic Reticulum (ER) Stress nih.govnih.govDiabetes
Protein Kinases HypotheticalOncology, Inflammatory Diseases
GPCRs HypotheticalVarious
Ion Channels HypotheticalNeurological Disorders, Cardiovascular Disease

Integration with Advanced High-Throughput Screening Technologies

To efficiently explore the vast chemical space of this compound analogues and identify hits for the novel targets discussed above, integration with advanced high-throughput screening (HTS) is essential. axxam.it HTS allows for the rapid testing of large libraries of compounds against specific biological assays, significantly accelerating the early stages of drug discovery. nih.gov

Future HTS campaigns will likely employ a variety of modern platforms and technologies:

Automated Robotic Platforms: Fully automated systems can screen thousands of compounds per day in miniaturized formats (e.g., 384- and 1536-well plates), reducing reagent consumption and increasing throughput. axxam.it

Diverse Assay Formats: Screening can be conducted using cell-free biochemical assays or more complex cell-based assays that provide insights into a compound's activity in a more physiologically relevant context. axxam.it

Advanced Detection Methods: A range of readout modalities, including fluorescence, luminescence, and high-content imaging, can be utilized to measure the effect of the compounds on the target. axxam.it For targets like ion channels, automated patch-clamp screenings offer a high-throughput method for electrophysiological assessment. axxam.it

The integration of HTS is a cost-effective and time-sensitive strategy for identifying valuable hit compounds with a specific pharmacological activity, whether it involves modulating a single target or an entire cellular pathway. axxam.it

A typical HTS workflow for screening analogues of this compound is outlined below.

StepDescriptionTechnology/Method
1. Assay Development Design and optimization of a robust and sensitive assay for the chosen biological target (e.g., an HDAC enzyme).Biochemical or cell-based assay formats.
2. Library Preparation A diverse library of this compound analogues is synthesized and formatted in microtiter plates.Automated liquid handlers.
3. Primary Screen The entire compound library is screened at a single concentration to identify initial "hits."Fully automated screening platforms with optical or electrophysiological readouts. axxam.it
4. Hit Confirmation Initial hits are re-tested under the same conditions to eliminate false positives.Repeat of the primary screen assay.
5. Dose-Response Analysis Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50).Serial dilution and curve-fitting analysis.
6. Secondary/Orthogonal Assays Hits are tested in different, often more complex, assays to verify their mechanism of action and rule out non-specific effects.Cell-based phenotypic assays, target engagement assays.

Application of Chemoinformatics and Artificial Intelligence in the Design and Discovery of Related Compounds

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid, in silico design and evaluation of novel molecules. mdpi.com These computational approaches can be powerfully applied to the this compound scaffold to guide the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com By analyzing a set of known active and inactive analogues, these models can predict the activity of newly designed compounds, helping to prioritize which molecules to synthesize.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Docking simulations of 2-aminobenzamide analogues into the active sites of targets like HDACs can reveal key binding interactions and guide the design of new derivatives with enhanced affinity. nih.govnih.gov

Generative AI Models: Advanced AI models, such as Conditional Randomized Transformers (CRT), can learn the underlying patterns of known active molecules to generate novel chemical structures that are likely to be active. chemrxiv.org These models can explore vast regions of chemical space to propose innovative analogues of this compound that may not be conceived through traditional medicinal chemistry approaches. chemrxiv.org

The table below outlines how these computational tools can be applied in a drug discovery pipeline.

Computational ToolApplication in Drug DiscoveryRelevance to this compound
Chemoinformatics Databases Storage and retrieval of chemical and biological data.Curation of data on synthesized analogues and their activities.
QSAR Modeling Predict biological activity from chemical structure; prioritize synthetic targets. mdpi.comDevelop models to predict the HDAC inhibitory or anti-ER stress activity of new analogues.
Molecular Docking Elucidate binding modes; guide structure-based drug design. nih.govSimulate the binding of analogues to the active sites of various HDAC isoforms to improve potency and selectivity.
Pharmacophore Modeling Identify the essential 3D arrangement of features required for biological activity.Define the key features of the 2-aminobenzamide scaffold responsible for its activity.
Generative AI Design novel molecules with desired properties. chemrxiv.orgGenerate new, synthesizable analogues with predicted high activity and favorable drug-like properties.

Development of Sustainable and Green Synthetic Methodologies for the Compound

A significant future direction in the chemical synthesis of this compound and its derivatives is the development of sustainable and green methodologies. Traditional amide bond formation often involves the use of hazardous reagents and generates significant chemical waste. sciepub.comwalisongo.ac.id Green chemistry principles aim to create cleaner, more efficient, and environmentally compatible synthetic pathways. youtube.com

Emerging green approaches for the synthesis of benzamides include:

Catalytic Direct Amidation: The direct condensation of a carboxylic acid and an amine is the most atom-economical method, with water being the only byproduct. walisongo.ac.id Boric acid has been shown to be an effective catalyst for this reaction at elevated temperatures, often coupled with a Dean-Stark trap to remove water. sciepub.comwalisongo.ac.id

Ultrasonic Irradiation: The use of ultrasound can accelerate reaction rates and improve yields in the synthesis of benzamides. One green method reports the direct condensation of benzoic acids and amines using a reusable solid acid catalyst (a Lewis acidic ionic liquid immobilized on diatomite earth) under ultrasonic irradiation. researchgate.net This approach offers advantages such as short reaction times, high yields, and a simple, eco-friendly procedure. researchgate.net

Solvent-Free Conditions: Performing reactions without a solvent minimizes environmental impact and simplifies product isolation. youtube.com Clean and e-compatible pathways for N-benzoylation have been developed under solvent-free and activation-free conditions, with the amide products being easily isolated by crystallization. youtube.com

Use of Greener Solvents: When solvents are necessary, computational approaches like COSMO-RS can be used to screen for efficient and environmentally friendly options. For benzamides, 4-formylomorpholine (4FM) has been identified as an attractive green alternative to commonly used solvents like DMSO and DMF. mdpi.com

A comparison of traditional and emerging green synthetic routes for benzamides is presented below.

FeatureTraditional Method (e.g., Acid Chloride)Green Method (e.g., Boric Acid Catalysis) walisongo.ac.id
Starting Materials Carboxylic acid converted to acid chloride (using SOCl2 or PCl5).Carboxylic acid and amine directly.
Byproducts HCl, SO2, stoichiometric waste from coupling reagents.Water.
Atom Economy Low.High.
Reagent Hazards Corrosive and hazardous reagents (e.g., thionyl chloride).Low-toxicity catalyst (boric acid).
Energy Consumption Often requires multiple steps and purifications.Can be a one-pot reaction, potentially reducing energy use.
Environmental Impact High.Low.

Potential Beyond Medicinal Chemistry: Applications in Chemical Biology or Materials Science

The unique structural features of this compound, particularly the trifluoroethyl group, open up possibilities for applications beyond traditional medicinal chemistry.

Chemical Biology: The compound and its derivatives can be developed as chemical probes to study biological systems. The trifluoroethyl group can serve as a useful spectroscopic tag for ¹⁹F NMR studies, allowing researchers to monitor the interaction of the molecule with its biological target in a complex environment without the background noise associated with ¹H NMR. Furthermore, the primary amino group provides a convenient handle for attaching fluorescent dyes, biotin tags, or photo-crosslinking agents, enabling the creation of powerful tools for:

Target Identification and Validation: Identifying the specific proteins that a drug candidate interacts with in cells.

Cellular Imaging: Visualizing the subcellular localization of the compound or its target.

Mechanism of Action Studies: Probing the downstream effects of target engagement.

Materials Science: Benzamide and its derivatives are known to form well-ordered crystal structures through hydrogen bonding. acs.org The introduction of fluorine atoms can significantly influence crystal packing and suppress disorder, which can be a common issue in molecular crystals. acs.org This property could be exploited in the field of crystal engineering to design new organic materials. While excluding physical properties, the chemical interactions leading to these materials are relevant. Potential applications could include the development of:

Functional Organic Materials: The self-assembly properties of benzamides could be harnessed to create materials with specific functions, where the trifluoromethyl group modulates intermolecular interactions.

Polymer Chemistry: Benzamide-containing monomers could be incorporated into polymers. The trifluoromethyl groups could impart unique chemical resistance or surface properties to the resulting materials.

The exploration of these non-medicinal applications represents a nascent but exciting frontier for this compound and its analogues, promising to expand the utility of this versatile chemical scaffold into new scientific domains.

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity but may require rigorous drying.
  • Temperature control : Excess heat can lead to decomposition of the trifluoroethyl group.
  • Purification : Column chromatography or recrystallization improves purity (>95% by HPLC) .

How does the trifluoroethyl group influence the compound's interaction with biological targets compared to non-fluorinated analogs?

Advanced Research Question
The trifluoroethyl group significantly alters physicochemical and binding properties:

  • Electron-withdrawing effects : Enhances metabolic stability by reducing oxidative degradation of the amide bond .
  • Hydrophobicity : Increases membrane permeability, as shown in comparative studies with methyl- or ethyl-substituted analogs (logP increased by 0.5–1.2 units) .
  • Steric effects : The bulkier trifluoroethyl group may hinder binding to shallow enzyme pockets, as observed in kinase inhibition assays (IC50 reduced by 3-fold vs. ethyl analogs) .

Q. Methodological Insight :

  • Use molecular docking simulations paired with mutagenesis studies to map binding interactions (e.g., fluorine-protein van der Waals contacts) .
  • Compare pharmacokinetic profiles (e.g., plasma half-life) in murine models between fluorinated and non-fluorinated derivatives .

What analytical techniques are critical for characterizing this compound and its intermediates?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry and monitor reaction progress (e.g., disappearance of amine protons at δ 5.2–5.8 ppm post-acylation) .
    • ¹⁹F NMR : Unique signal for the -CF₃ group at δ -60 to -65 ppm .
  • HPLC : Assess purity (>98% achievable via C18 reverse-phase columns with acetonitrile/water gradients) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ m/z 261.08 for C₉H₈F₃N₂O) .

Q. Advanced Application :

  • X-ray crystallography : Resolve conformational preferences (e.g., planarity of the benzamide core) using single crystals grown via vapor diffusion .

How can researchers resolve discrepancies in bioactivity data between structurally similar benzamide derivatives?

Advanced Research Question
Discrepancies often arise from subtle structural variations. Strategies include:

  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorometric assays) and cellular viability (MTT assays) to distinguish target-specific effects from cytotoxicity .
  • SAR studies : Systematically modify substituents (e.g., replacing trifluoroethyl with -CH₂CF₃ or -CH₂CH₂F) to isolate electronic vs. steric contributions .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .

Q. Case Example :

  • A derivative with a methoxy group (vs. trifluoromethoxy) showed reduced antifungal activity (MIC increased from 2 µg/mL to 16 µg/mL), attributed to lower membrane penetration .

What are the recommended strategies for optimizing the compound's solubility and stability in various solvents for in vitro studies?

Basic Research Question

  • Solubility enhancement :
    • Use co-solvents (e.g., DMSO:water 1:9) or surfactants (e.g., Tween-80) for aqueous assays .
    • Salt formation (e.g., hydrochloride salts) improves solubility in polar solvents .
  • Stability optimization :
    • Avoid prolonged exposure to light or acidic conditions (pH < 5 accelerates hydrolysis of the amide bond) .
    • Lyophilization for long-term storage (-20°C under argon) preserves integrity (>90% stability after 6 months) .

Q. Advanced Consideration :

  • Computational modeling : Predict solubility parameters (Hansen solubility parameters) and miscibility with biorelevant media (e.g., simulated gastric fluid) .

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